molecular formula C18H19N5O2S B4654906 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 142529-68-8

2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B4654906
CAS No.: 142529-68-8
M. Wt: 369.4 g/mol
InChI Key: YDLYFVYQQFSWOH-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-3-thioacetamide derivatives, characterized by a triazole core substituted with ethyl and pyridin-3-yl groups at positions 4 and 5, respectively. The sulfanyl bridge links the triazole ring to an acetamide moiety, which is further substituted with a 4-methoxyphenyl group. Such structural features are pivotal for biological activity, particularly in modulating insect odorant receptors (Orco) .

Properties

IUPAC Name

2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-3-23-17(13-5-4-10-19-11-13)21-22-18(23)26-12-16(24)20-14-6-8-15(25-2)9-7-14/h4-11H,3,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLYFVYQQFSWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142529-68-8
Record name 2-((4-ET-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-METHOXY-PH)ACETAMIDE
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Preparation Methods

The synthesis of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the 1,2,4-triazole ring. The synthetic route may include the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the pyridine ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives.

    Attachment of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides or other suitable alkylating agents.

    Formation of the sulfanyl linkage: The sulfanyl group can be introduced through a thiolation reaction using thiolating agents such as thiourea or thiols.

    Attachment of the methoxyphenyl group:

Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine or methoxyphenyl rings, using electrophilic or nucleophilic reagents.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of amide or ester bonds.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating potent activity:

  • In vitro Studies : The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics.
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

  • Cell Line Studies : In vitro assays on breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) revealed significant reductions in cell viability. The mechanism involves apoptosis induction through caspase activation pathways.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis via caspase activation
MDA-MB-23112ROS generation leading to cell death

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been assessed through various assays:

  • Nitric Oxide Production : It inhibited lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, indicating potential therapeutic use in inflammatory diseases.

Case Study on Antimicrobial Efficacy

A study evaluated the compound against pathogens responsible for nosocomial infections. Results indicated a significant reduction in bacterial load compared to untreated controls, highlighting its potential as a therapeutic agent.

Case Study on Anticancer Mechanisms

In another study focusing on breast cancer treatment, the compound was administered to mice bearing tumors. Histological analysis revealed reduced tumor size and increased apoptosis markers in treated groups, supporting its anticancer efficacy.

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological activity of triazole derivatives. Modifications to the triazole ring and acetamide moiety were found to enhance potency against specific cancer types and bacterial strains.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole and pyridine rings can interact with the active sites of enzymes or receptors, leading to inhibition or activation of their function. The sulfanyl and methoxyphenyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in triazole substituents, pyridine ring positions, and acetamide substituents. Key findings include:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Triazole) Pyridine Position Acetamide Substituent Key Biological Activity References
Target Compound 4-Ethyl, 5-(pyridin-3-yl) 3-pyridinyl 4-Methoxyphenyl Not explicitly reported (structural analog of VUAA1)
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Ethyl, 5-(pyridin-3-yl) 3-pyridinyl 4-Ethylphenyl Orco agonist in Drosophila, Aedes aegypti
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Ethyl, 5-(pyridin-2-yl) 2-pyridinyl 4-Butylphenyl Orco antagonist in multiple insect species
2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide () 4-Ethyl, 5-(pyridin-2-yl) 2-pyridinyl 4-Methoxyphenyl Structural data only (no activity reported)
OLC-12 (2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide) 4-Ethyl, 5-(pyridin-4-yl) 4-pyridinyl 4-Isopropylphenyl Orco agonist in Culex quinquefasciatus
KA3 (N-substituted aryl-2-{[4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) Variable 4-pyridinyl Substituted aryl Antimicrobial, antioxidant, anti-inflammatory

Impact of Pyridine Ring Position

  • 3-Pyridinyl (Target Compound, VUAA1) : Associated with Orco agonism. VUAA1 activates Orco channels in Drosophila and mosquitoes at 20 µM .
  • 2-Pyridinyl (OLC15) : Converts activity to antagonism. OLC15 inhibits Orco at sub-micromolar concentrations .
  • 4-Pyridinyl (OLC-12) : Retains agonism but with species-specific efficacy (e.g., potent in Culex but weak in Drosophila) .

Role of Acetamide Substituents

  • 4-Methoxyphenyl (Target Compound) : Electron-donating group; may enhance solubility but reduce receptor binding compared to electron-withdrawing groups (e.g., 4-ethylphenyl in VUAA1) .
  • 4-Isopropylphenyl (OLC-12) : Bulkier substituent improves potency in Culex due to hydrophobic interactions .
  • Substituted aryl (KA3) : Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial activity (MIC: 25–50 µg/mL) .

Research Implications and Gaps

  • Pyridin-3-yl and 4-methoxyphenyl groups suggest possible agonist behavior .
  • Therapeutic Potential: KA analogs demonstrate broad-spectrum bioactivity, but the target compound’s anti-inflammatory or antimicrobial efficacy is unexplored .
  • Synthetic Optimization : Modifying the pyridine position and acetamide substituents could yield compounds with enhanced specificity for pest control or drug development .

Biological Activity

2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of the compound is C17H16N4OS, with a molecular weight of 328.39 g/mol. The structure features a triazole ring linked to a pyridine and a methoxyphenyl group via a sulfanyl moiety.

PropertyValue
Molecular FormulaC17H16N4OS
Molecular Weight328.39 g/mol
IUPAC NameThis compound
Canonical SMILESCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=CN=CC=C3

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The triazole and pyridine moieties can modulate the activity of these targets by:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and infections.
  • Antimicrobial Properties : Like other triazole derivatives, this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism may involve disruption of cell membrane integrity or inhibition of nucleic acid synthesis.

Antimicrobial Activity

Research has indicated that triazole compounds possess significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives similar to this compound showed potent activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL .

Anticancer Potential

1,2,4-Triazoles have been recognized for their anticancer activities. In vitro studies have shown that compounds within this class can induce apoptosis in cancer cells by:

  • Modulating signaling pathways associated with cell proliferation and survival.

Structure-Activity Relationships (SAR)

The biological efficacy of this compound is influenced by its structural components:

  • The presence of the methoxy group enhances lipophilicity and may improve cellular uptake.

Case Studies

Several studies have evaluated the biological activity of triazole derivatives similar to this compound:

  • Antimicrobial Evaluation : A series of triazole-thioether compounds were synthesized and tested against various bacterial strains. The results indicated that modifications in the phenyl ring significantly affected antimicrobial potency .
  • Cancer Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that certain triazole derivatives could inhibit cell growth effectively at low concentrations .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step pathways, typically starting with alkylation of triazole-thione intermediates using α-chloroacetamides in alkaline conditions (e.g., KOH) . Key steps include:

  • Step 1 : Formation of the triazole-thione core via cyclization of thiourea derivatives.
  • Step 2 : S-alkylation with α-chloroacetamides under reflux (e.g., 150°C in pyridine with zeolite catalysts) .
  • Step 3 : Purification via recrystallization (ethanol) or chromatography. Yields are sensitive to solvent choice (DMF preferred for solubility), temperature control (±5°C), and catalyst loading (e.g., 0.01 M pyridine) .

Q. Which spectroscopic methods are critical for structural validation?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm, methoxyphenyl at δ 3.8 ppm) .
  • IR : Stretching bands for amide C=O (~1650 cm1^{-1}) and triazole C=N (~1550 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 377.1 for [M+H]+^+) validate molecular weight .

Q. What preliminary biological activities have been reported?

Triazole-acetamide derivatives exhibit anti-exudative, antiproliferative, and antifungal activities. For example:

  • Anti-exudative : 50% inhibition in rat models at 10 mg/kg doses .
  • Antiproliferative : IC50_{50} values of 12–35 µM against breast cancer cell lines .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis or activity?

  • Docking studies : Predict binding to biological targets (e.g., fungal CYP51 or cancer-related kinases) using triazole and pyridinyl moieties as pharmacophores .
  • DFT calculations : Analyze electron distribution in the sulfanyl-acetamide bridge to guide reactivity modifications .
  • MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in crystallographic data refinement?

Use SHELXL for high-resolution refinement, particularly for twinned crystals or weak diffraction:

  • Apply TWIN/BASF commands to model twinning .
  • Use restraints for disordered ethyl/methoxyphenyl groups (ADPs < 0.05 Å2^2) .
  • Validate with R1_1 < 0.05 and wR2_2 < 0.12 for 2θ ≤ 25° .

Q. How does substituent variation impact structure-activity relationships (SAR)?

Substituent ModificationBiological EffectKey Reference
Pyridin-3-yl → Pyridin-4-ylReduced antifungal activity (MIC ↑ from 2 µg/mL to >16 µg/mL)
4-Methoxyphenyl → 4-TrifluoromethylphenylEnhanced antiproliferative activity (IC50_{50} ↓ 40%)
Ethyl → Allyl groupImproved solubility (logP ↓ 0.8) without losing anti-exudative effects

Q. What methodologies address low reproducibility in biological assays?

  • Standardize assay conditions : Use RPMI-1640 media with 10% FBS for cytotoxicity tests .
  • Control for metabolite interference : Pre-incubate compounds with liver microsomes (1 h, 37°C) .
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests (p < 0.01) to compare dose-response curves .

Data Contradiction Analysis

Q. Conflicting reports on anti-exudative efficacy: How to validate?

  • In vivo model variation : Compare Sprague-Dawley vs. Wistar rat responses at matched doses (10–50 mg/kg) .
  • Purity verification : Use HPLC (C18 column, 90:10 acetonitrile/water) to ensure ≥95% purity before testing .
  • Mechanistic studies : Measure TNF-α and IL-6 levels to confirm immune-modulatory pathways .

Methodological Tables

Q. Table 1. Comparative Synthesis Conditions

StepReagents/CatalystsTemperatureYield RangeReference
S-AlkylationPyridine/Zeolite (Y-H)150°C65–78%
CyclizationKOH/EtOHReflux70–85%
PurificationEthanol recrystallizationRT90–95% purity

Q. Table 2. Key Spectroscopic Benchmarks

TechniqueDiagnostic SignalStructural Confirmation
1H^1H NMRδ 2.4 ppm (ethyl-CH3_3)Ethyl group position
IR1250 cm1^{-1} (C-O-C)Methoxyphenyl linkage
HRMSm/z 377.1123 ([M+H]+^+)Molecular formula C17 _{17}H17 _{17}N5 _5O2 _2S

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

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